molecular formula C20H19NOS2 B4942833 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4942833
M. Wt: 353.5 g/mol
InChI Key: MKVVWUQFEAXNTR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as CNMT, is a compound with potential applications in scientific research. It belongs to the thiazolidinone family of compounds, which have been found to possess various biological activities. CNMT has been synthesized using different methods, and its mechanism of action is not yet fully understood. However, recent studies have shown that it has promising biochemical and physiological effects, making it a potential candidate for further research.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, recent studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been shown to activate certain signaling pathways involved in apoptosis and cell growth.
Biochemical and Physiological Effects
3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to reduce the levels of glucose and insulin resistance in diabetic rats.

Advantages and Limitations for Lab Experiments

3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It has been shown to be stable and soluble in water, making it easy to handle. It also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its use in certain experiments.

Future Directions

The potential applications of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in scientific research are vast. Some future directions for research include:
1. Investigating the mechanism of action of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in more detail.
2. Studying the effects of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one on different types of cancer cells.
3. Investigating the potential use of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the treatment of diabetes.
4. Studying the effects of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one on different signaling pathways involved in inflammation and oxidative stress.
5. Investigating the potential use of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the treatment of neurodegenerative diseases.
6. Studying the effects of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one on the gut microbiome.
7. Investigating the potential use of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the treatment of infectious diseases.
Conclusion
In conclusion, 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential applications in scientific research. It has been synthesized using different methods and has been found to possess various biological activities. Although its mechanism of action is not yet fully understood, recent studies have shown that it has promising biochemical and physiological effects. Its low toxicity profile and solubility in water make it a potential candidate for further research. Future research directions include investigating its mechanism of action in more detail and studying its potential use in the treatment of various diseases.

Synthesis Methods

3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using different methods, including the condensation of 1-naphthylamine with cyclohexanone followed by the reaction with thiourea and formaldehyde. Another method involves the reaction of 1-naphthylamine with cyclohexanone and chloroacetic acid, followed by the reaction with thiourea and formaldehyde. The yield of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one using these methods ranges from 50% to 80%.

Scientific Research Applications

3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biological activities, making it a potential candidate for scientific research. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been found to have potential applications in the treatment of diabetes, as it has been shown to increase insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

(5E)-3-cyclohexyl-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c22-19-18(24-20(23)21(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12-13,16H,1-3,10-11H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVWUQFEAXNTR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-cyclohexyl-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

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